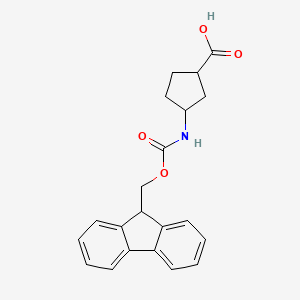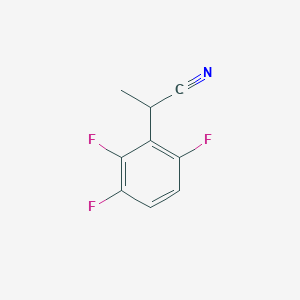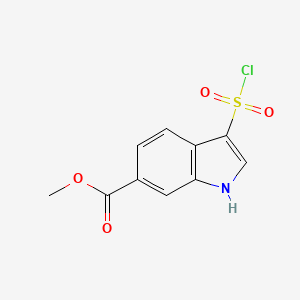
methyl 3-(chlorosulfonyl)-1H-indole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(chlorosulfonyl)-1H-indole-6-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of a chlorosulfonyl group and a carboxylate ester group attached to the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(chlorosulfonyl)-1H-indole-6-carboxylate typically involves the chlorosulfonation of an indole derivative. One common method is the reaction of 1H-indole-6-carboxylate with chlorosulfonic acid. The reaction is usually carried out at a controlled temperature to prevent decomposition and to ensure high yield. The reaction conditions often include the use of an inert solvent such as dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(chlorosulfonyl)-1H-indole-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid or a sulfonamide using reducing agents such as tin(II) chloride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Tin(II) chloride is a common reducing agent for the reduction of the chlorosulfonyl group.
Hydrolysis Conditions: Acidic or basic conditions are used for the hydrolysis of the ester group.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(chlorosulfonyl)-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-(chlorosulfonyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function. The ester group can also undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(chlorosulfonyl)-1H-indole-6-carboxylate can be compared with other similar compounds such as:
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but with a thiophene ring instead of an indole ring.
6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-one: Contains a benzothiazole ring and is used in similar applications.
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis with a different core structure.
The uniqueness of this compound lies in its indole core, which imparts specific biological activities and reactivity patterns that are distinct from other chlorosulfonyl compounds.
Eigenschaften
Molekularformel |
C10H8ClNO4S |
|---|---|
Molekulargewicht |
273.69 g/mol |
IUPAC-Name |
methyl 3-chlorosulfonyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C10H8ClNO4S/c1-16-10(13)6-2-3-7-8(4-6)12-5-9(7)17(11,14)15/h2-5,12H,1H3 |
InChI-Schlüssel |
BTSJYVHVZKLJGL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


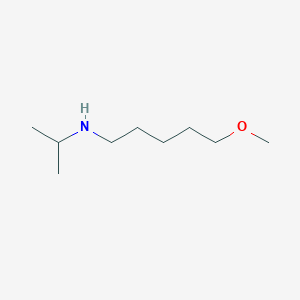
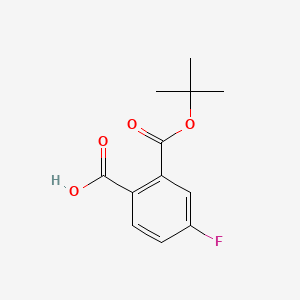
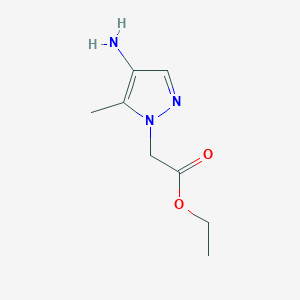
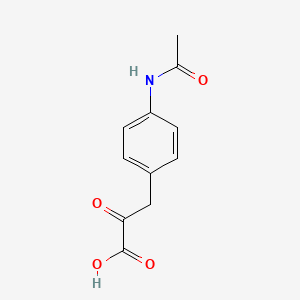

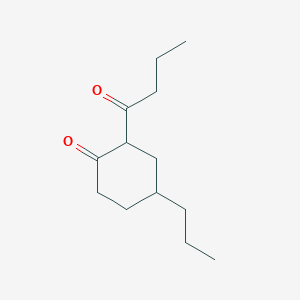


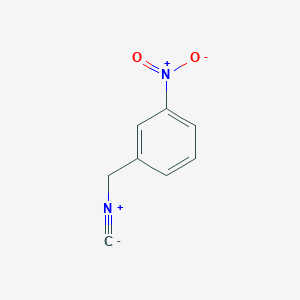
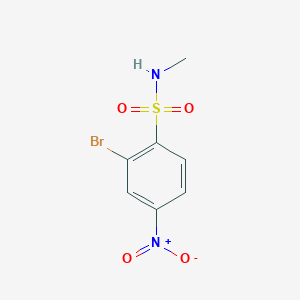
![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)

